(4-Chloro-6-methylpyridin-2-YL)methanamine
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Overview
Description
(4-Chloro-6-methylpyridin-2-YL)methanamine is an organic compound with the molecular formula C7H9ClN2 and a molecular weight of 156.61 g/mol . It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 4th position and a methyl group at the 6th position on the pyridine ring, along with a methanamine group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-6-methylpyridin-2-YL)methanamine typically involves the chlorination of 6-methylpyridin-2-ylmethanamine. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4th position. The process may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-6-methylpyridin-2-YL)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Various substituted pyridine derivatives.
Oxidation Reactions: Pyridine N-oxides.
Reduction Reactions: Amine derivatives.
Scientific Research Applications
(4-Chloro-6-methylpyridin-2-YL)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of (4-Chloro-6-methylpyridin-2-YL)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- (6-Chloropyridin-2-yl)methanamine
- (4-Methoxypyridin-2-yl)methanamine
- (4-methylpyridin-2-yl)methanamine
Uniqueness
(4-Chloro-6-methylpyridin-2-YL)methanamine is unique due to the specific positioning of the chlorine and methyl groups on the pyridine ring, which can influence its reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H9ClN2 |
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Molecular Weight |
156.61 g/mol |
IUPAC Name |
(4-chloro-6-methylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C7H9ClN2/c1-5-2-6(8)3-7(4-9)10-5/h2-3H,4,9H2,1H3 |
InChI Key |
SPUPHJSEXARGJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)CN)Cl |
Origin of Product |
United States |
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